molecular formula C9H8F2S B7992095 1-Allylsulfanyl-3,5-difluorobenzene

1-Allylsulfanyl-3,5-difluorobenzene

Cat. No.: B7992095
M. Wt: 186.22 g/mol
InChI Key: FFXWOXXOWQDYDJ-UHFFFAOYSA-N
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Description

1-Allylsulfanyl-3,5-difluorobenzene is a fluorinated aromatic compound featuring an allylsulfanyl (-S-CH₂-CH=CH₂) substituent at the 1-position and fluorine atoms at the 3- and 5-positions of the benzene ring. This structure combines the electron-withdrawing effects of fluorine with the moderate electron-donating character of the allylsulfanyl group, making it a unique candidate for applications in organic synthesis, agrochemicals, and pharmaceuticals. Its synthesis likely involves nucleophilic aromatic substitution or cross-coupling reactions, leveraging the reactivity of halogenated precursors such as 1-bromo-3,5-difluorobenzene or derivatives .

Properties

IUPAC Name

1,3-difluoro-5-prop-2-enylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2S/c1-2-3-12-9-5-7(10)4-8(11)6-9/h2,4-6H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXWOXXOWQDYDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=CC(=CC(=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Allylsulfanyl-3,5-difluorobenzene can be synthesized through several methods. One common approach involves the reaction of 3,5-difluorobenzenesulfonyl chloride with allyl mercaptan in the presence of a base such as triethylamine. The reaction typically occurs in a solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow reactors to optimize yield and efficiency. For example, the diazotization of 2,4-difluoroaniline followed by hydro-de-diazotization can be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-Allylsulfanyl-3,5-difluorobenzene undergoes various chemical reactions, including:

    Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Substitution: The fluorine atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Substitution: Nucleophiles such as amines or thiols can react with the fluorine atoms under basic conditions.

Major Products

    Oxidation: Oxidation of the allylsulfanyl group yields sulfoxides or sulfones.

    Substitution: Substitution reactions yield various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-Allylsulfanyl-3,5-difluorobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-allylsulfanyl-3,5-difluorobenzene involves its interaction with molecular targets through its functional groups. The allylsulfanyl group can participate in redox reactions, while the fluorine atoms can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Reactivity Profiles

  • Li2-DF-PDCA (Dilithium 1,4-dicyanamido-2,5-difluorobenzene): This compound shares the difluorobenzene core but substitutes cyanamide (-NCN) and lithium counterions. Li/Li⁺) compared to non-cyanamide analogs, highlighting the role of strong electron-withdrawing groups (EWGs) in energy storage applications . In contrast, 1-allylsulfanyl-3,5-difluorobenzene’s allylsulfanyl group provides weaker electron donation, which may stabilize radical intermediates in polymerization or catalysis.
  • 1-(3,5-Difluorophenyl)-4,4,4-trifluoro-butane-1,3-dione: The trifluorobutane-dione moiety introduces strong electron-withdrawing trifluoromethyl and ketone groups, leading to planar molecular geometry (C–F bond length: 1.35 Å) and enhanced thermal stability.

Physical and Chemical Properties

Compound Substituents Melting Point (°C) Solubility Key Application
This compound Allylsulfanyl, 3,5-F Not reported Moderate in THF, DCM Organic synthesis
Li2-DF-PDCA 2,5-F, Cyanamide >300 (decomposes) Low (aqueous) Lithium-ion batteries
1-(3,5-Difluorophenyl)-trifluoro-dione 3,5-F, Trifluorobutane-dione 145–147 High in acetone Crystallography studies
1,2-Dibromo-3,5-difluorobenzene 1,2-Br, 3,5-F 89–91 Low in ethanol Suzuki coupling

Biological Activity

1-Allylsulfanyl-3,5-difluorobenzene is an organosulfur compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound can be characterized by its unique molecular structure, which influences its biological activity. The compound features a difluorobenzene ring substituted with an allylsulfanyl group.

  • Molecular Formula : C9H8F2S
  • Molecular Weight : 202.23 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that compounds with similar structures can disrupt microbial cell membranes or inhibit essential enzymes, leading to cell death.

Table 1: Antimicrobial Activity Against Various Microorganisms

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

In vitro studies have suggested that this compound may possess anticancer properties. The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study: Cytotoxic Effects on Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on various cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Results :
    • HeLa: IC50 = 15 µM
    • MCF-7: IC50 = 20 µM
    • A549: IC50 = 25 µM

These findings indicate a promising potential for this compound in cancer therapy applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Disruption : Similar compounds have been shown to integrate into microbial membranes, increasing permeability and leading to cell lysis.
  • Enzyme Inhibition : The presence of the sulfur atom in the allylsulfanyl group may allow for interactions with thiol-containing enzymes, inhibiting their function.
  • Induction of Apoptosis : In cancer cells, the compound may activate intrinsic apoptotic pathways, leading to programmed cell death.

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